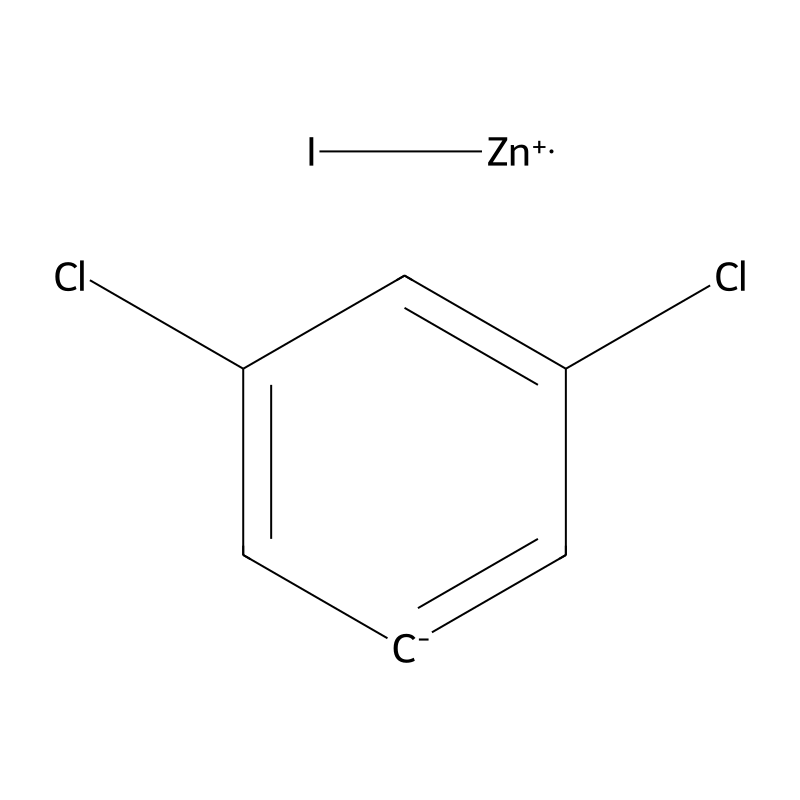

3,5-Dichlorophenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organometallic Reagent

3,5-Dichlorophenylzinc iodide (C6H3Cl2IZn) is an organometallic compound, meaning it contains a carbon-metal bond. In this case, the metal is zinc (Zn) bonded to a molecule with a chlorinated benzene ring (C6H3Cl2) and an iodine (I) atom. Due to the presence of the reactive zinc-carbon bond, 3,5-dichlorophenylzinc iodide finds applications as a crucial building block and reagent in organic synthesis [].

Suzuki Coupling Reaction

One of the primary applications of 3,5-dichlorophenylzinc iodide lies in its role as a reactant in the Suzuki coupling reaction. This reaction is a powerful tool for carbon-carbon bond formation between an organic molecule containing a boron atom (usually a boronic acid or ester) and another organic molecule containing a halide (chloride, bromide, or iodide) []. 3,5-Dichlorophenylzinc iodide acts as the source of the dichlorophenyl group, which can be coupled to various organic partners through the Suzuki reaction. This reaction allows for the efficient construction of complex organic molecules with specific functionalities, making it a valuable technique in organic synthesis [, ].

Other Coupling Reactions

Beyond the Suzuki coupling reaction, 3,5-dichlorophenylzinc iodide can potentially participate in other transition-metal catalyzed coupling reactions. These reactions involve similar principles to the Suzuki coupling but utilize different catalysts and reaction mechanisms. Some examples include Stille coupling and Negishi coupling, which can also be employed to achieve carbon-carbon bond formation with 3,5-dichlorophenylzinc iodide as a reactant [].

Research Applications

The ability of 3,5-dichlorophenylzinc iodide to participate in coupling reactions makes it a versatile tool for researchers in various scientific fields. Here are some potential applications:

- Development of new pharmaceuticals: By incorporating the dichlorophenyl group into drug candidates, researchers can explore the impact on biological activity and properties [].

- Synthesis of functional materials: Organic molecules with dichlorophenyl groups can be used in the development of new materials with specific electronic or optical properties [].

- Organic chemistry research: 3,5-Dichlorophenylzinc iodide serves as a valuable reagent for studying reaction mechanisms and exploring new synthetic strategies in organic chemistry [, ].

3,5-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula and a molar mass of 338.29 g/mol. It is typically prepared as a solution in tetrahydrofuran, often at a concentration of 0.5 M. The compound features a dichlorophenyl group (specifically, the 3,5-dichloro substitution pattern) bonded to a zinc atom, which is further coordinated with an iodide ion. This compound is sensitive to air and moisture, requiring careful handling to prevent degradation or reaction with atmospheric components .

- Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds.

- Reduction Reactions: Under specific conditions, it can be oxidized or reduced to form various organozinc species.

- Formation of Aryl Compounds: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize aryl compounds from aryl halides .

3,5-Dichlorophenylzinc iodide is commonly synthesized through the reaction of metallic zinc with 3,5-dichloroiodobenzene in an appropriate solvent like tetrahydrofuran. The general reaction can be represented as follows:

This method ensures that the zinc reacts with the halogenated aromatic compound to form the desired organozinc iodide .

3,5-Dichlorophenylzinc iodide has several applications in organic synthesis:

- Cross-Coupling Reactions: It is utilized in Suzuki-Miyaura reactions for synthesizing biaryl compounds.

- Intermediate in Synthesis: It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: Its unique reactivity makes it a valuable reagent for forming carbon-carbon bonds in complex organic molecules .

Interaction studies involving 3,5-dichlorophenylzinc iodide focus on its reactivity with various electrophiles and other reagents. These studies are crucial for understanding its role in synthetic pathways and optimizing conditions for desired reactions. The compound's behavior in reactions involving electrophilic aromatic substitution or nucleophilic addition provides insights into its potential utility in diverse chemical syntheses .

Several similar compounds exist within the realm of organozinc chemistry. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dichlorophenylzinc iodide | Different chlorination pattern; alternative synthesis routes. | |

| Phenylzinc iodide | Simplest form; lacks chlorination; widely used in organic synthesis. | |

| 4-Chlorophenylzinc iodide | Different chlorination position; used similarly in cross-coupling reactions. |

The uniqueness of 3,5-dichlorophenylzinc iodide lies in its specific chlorination pattern at the meta positions of the phenyl ring, which can influence its reactivity and selectivity in chemical transformations compared to its analogs .

3,5-Dichlorophenylzinc iodide is a mononuclear organometallic compound comprising a zinc atom covalently bonded to a 3,5-dichlorophenyl group and an iodide ligand. Its IUPAC name is (3,5-dichlorophenyl)(iodo)zinc, and it is commonly abbreviated as 3,5-dichlorophenylzinc iodide. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 312692-86-7 | |

| Molecular Formula | C₆H₃Cl₂IZn | |

| Molecular Weight | 338.28 g/mol | |

| SMILES String | Clc1cc(Cl)cc([Zn]I)c1 | |

| InChI Key | KMIGCYCUVSVKEC-UHFFFAOYSA-M |

The compound adopts a linear geometry, with zinc bonded to the carbon atom of the dichlorophenyl group and the iodide ion. The dichlorophenyl moiety has chlorine substituents at the 3- and 5-positions, creating a sterically hindered aromatic system.

Historical Development in Organozinc Chemistry

Organozinc compounds emerged as foundational reagents in organometallic chemistry following Edward Frankland’s synthesis of diethylzinc in 1848 . Early challenges included handling pyrophoric reagents and mitigating air/moisture sensitivity. The evolution of organozinc chemistry is summarized below:

3,5-Dichlorophenylzinc iodide exemplifies modern advancements, with its synthesis optimized for high throughput and functional group tolerance.

Role in Modern Organometallic Synthesis

This compound serves as a versatile nucleophile in palladium-catalyzed cross-couplings, particularly Negishi reactions. Its applications include:

Cross-Coupling Reactions

In Negishi coupling, 3,5-dichlorophenylzinc iodide reacts with aryl/heteroaryl halides to form biaryl or substituted aromatic systems. Key features include:

- Functional group tolerance: Compatible with esters, nitriles, and ketones .

- Reaction conditions: Typically performed under inert atmospheres (e.g., argon) with Pd catalysts .

- Solvent systems: Often dissolved in tetrahydrofuran (THF) for stability .

Case Studies

- Biaryl Synthesis: Coupling with bromoarenes to generate ortho-/para-substituted biphenyls.

- Heterocycle Formation: Reacting with pyridyl or thienyl halides to create fused-ring systems.

Scalability

Recent advances in continuous-flow synthesis enable production of 2.0 M solutions with >95% conversion efficiency . This method reduces handling risks and accelerates process development for industrial applications.

Oxidative Zincation of 3,5-Dichlorobenzene Derivatives

The oxidative zincation of 3,5-dichlorobenzene derivatives represents a fundamental approach to generating 3,5-dichlorophenylzinc iodide through direct metal insertion. This methodology involves the heterogeneous reaction between zinc metal and aromatic halides under carefully controlled conditions [1].

The reaction proceeds through a single-electron transfer mechanism where zinc metal donates electrons to the aromatic halide, facilitating carbon-halogen bond cleavage and subsequent zinc-carbon bond formation [2]. For 3,5-dichlorophenyl systems, the electron-withdrawing nature of the chlorine substituents significantly influences the reaction kinetics and regioselectivity [1] [2].

Optimized Reaction Conditions

The most effective conditions for oxidative zincation utilize zinc dust with a particle size of -325 mesh in polar aprotic solvents [1]. Dimethylformamide (DMF) has emerged as the preferred solvent system, providing superior conversion rates compared to tetrahydrofuran (THF) or diethyl ether [1] [3]. The reaction typically requires activation of the zinc surface using dibromoethane (5 mol%) and chlorotrimethylsilane (1 mol%) [4].

Temperature optimization studies demonstrate that 3,5-dichlorophenyl derivatives require moderate heating (45-55°C) for efficient conversion [1]. The dichlorosubstituted system shows enhanced reactivity compared to unsubstituted phenyl halides, with typical conversion rates of 80-90% achieved within 4-6 hours [1].

Mechanistic Considerations

The mechanism proceeds through initial surface adsorption of the aromatic halide onto activated zinc metal, followed by electron transfer to form a radical anion intermediate [3]. The presence of electron-withdrawing chlorine substituents stabilizes this intermediate through resonance effects, facilitating the subsequent carbon-halogen bond cleavage [2].

Spectroscopic evidence suggests the formation of surface-bound organozinc intermediates that subsequently dissolve into the bulk solution phase [3]. The rate-determining step appears to be the initial oxidative addition rather than the solubilization process, particularly in polar solvents like DMF [3].

Transmetalation from Grignard or Lithium Reagents

Transmetalation represents a highly efficient alternative route for preparing 3,5-dichlorophenylzinc iodide from pre-formed organometallic reagents. This approach offers several advantages including milder reaction conditions, higher functional group tolerance, and improved reproducibility [5] [6].

Grignard to Zinc Transmetalation

The transmetalation of 3,5-dichlorophenylmagnesium halides with zinc chloride proceeds rapidly at low temperatures (-78°C to 0°C) in ethereal solvents [5] [6]. The reaction typically employs a 1:1 stoichiometric ratio of Grignard reagent to zinc halide, generating the corresponding organozinc halide and magnesium chloride as byproducts [5].

Kinetic studies reveal that Grignard-derived organozinc reagents exhibit different solution behavior compared to lithium-derived analogues [6]. The presence of coordinated magnesium species influences the aggregation state and subsequent reactivity of the organozinc product [6].

Lithium to Zinc Transmetalation

Organolithium reagents undergo facile transmetalation with zinc chloride or zinc bromide under cryogenic conditions [6]. The reaction proceeds with first-order kinetics in organolithium concentration, indicating that the transmetalation step is rate-limiting [6].

The lithium-zinc exchange typically requires shorter reaction times (15-30 minutes) compared to Grignard transmetalation [6]. However, the organozinc products derived from organolithium precursors show enhanced thermal stability and different coordination environments [6].

Solvent Effects and Coordination Chemistry

The choice of solvent significantly influences the efficiency and selectivity of transmetalation reactions [5]. THF remains the most commonly employed solvent, providing optimal solvation of both the starting organometallic reagent and the zinc product [5].

Coordination studies using nuclear magnetic resonance spectroscopy reveal that organozinc halides exist as monomeric species in THF solution, with the zinc center adopting a distorted tetrahedral geometry [6]. The presence of coordinating solvents like DMF or DMSO can alter this coordination environment, affecting subsequent reactivity [3].

Halogen-Zinc Exchange Reactions

Optimized Conditions for Di-ortho-Substituted Aryl Systems

Halogen-zinc exchange reactions provide a versatile method for accessing functionalized organozinc reagents from readily available aryl halides [7] [8]. For di-ortho-substituted systems like 3,5-dichlorophenyl derivatives, specific optimization is required to overcome steric hindrance and electronic effects [9].

Reagent Selection and Optimization

The most effective halogen-zinc exchange reagents for sterically hindered aryl systems include diisopropylzinc (iPr₂Zn) and diethylzinc (Et₂Zn) complexed with lithium alkoxides [7]. These reagents show enhanced reactivity compared to simple dialkylzinc compounds due to the formation of more electrophilic zinc centers [7].

Salt additives play a crucial role in accelerating halogen-zinc exchange reactions [7]. Lithium chloride (10-20 mol%) significantly enhances reaction rates by facilitating the formation of higher-coordinate zincate intermediates [7]. Magnesium bromide has shown similar beneficial effects, particularly for secondary alkyl iodides [7].

Reaction Mechanism and Kinetics

The halogen-zinc exchange mechanism involves nucleophilic attack of the dialkylzinc reagent on the carbon-halogen bond, forming a pentacoordinate transition state [10]. Computational studies indicate that the activation energy is primarily determined by deformation energy rather than interaction energy [10].

For 3,5-dichlorophenyl systems, the presence of electron-withdrawing chlorine substituents facilitates the exchange reaction by stabilizing negative charge development at the aromatic carbon [10]. The reaction typically follows second-order kinetics, first-order in both aryl halide and zinc reagent [10].

Solvent and Temperature Effects on Regioselectivity

The regioselectivity of halogen-zinc exchange reactions is critically dependent on reaction conditions, particularly solvent choice and temperature [3] [11]. Understanding these effects is essential for achieving high selectivity in multi-halogenated substrates.

Solvent-Dependent Regioselectivity

Polar aprotic solvents generally favor kinetic control in halogen-zinc exchange reactions [3]. DMF and DMSO show enhanced reactivity compared to ethereal solvents, attributed to their ability to stabilize charged intermediates [3]. However, the increased reactivity can sometimes compromise selectivity [3].

Recent mechanistic studies using single-particle fluorescence microscopy have revealed that DMSO accelerates the oxidative addition step of zinc insertion, while additives like LiCl primarily affect the solubilization of surface intermediates [3]. This fundamental understanding allows for rational optimization of reaction conditions [3].

Temperature Effects and Thermodynamic Control

Temperature variation provides a powerful tool for controlling regioselectivity in halogen-zinc exchange reactions [12] [11]. Lower temperatures typically favor kinetic control, leading to exchange at the most reactive halogen position [11].

For di-ortho-substituted systems, elevated temperatures (50-70°C) can promote thermodynamic equilibration between regioisomers [11]. This approach is particularly useful when the kinetically favored product is not the desired regioisomer [11].

Electronic and Steric Effects on Selectivity

The regioselectivity of halogen-zinc exchange in polyhalogenated aromatics is governed by both electronic and steric factors [9]. Electron-withdrawing substituents enhance the electrophilicity of adjacent carbon centers, promoting exchange at these positions [9].

Steric hindrance around the halogen can significantly retard exchange rates, particularly for bulky zinc reagents [9]. Computational studies suggest that the transition state geometry is highly sensitive to steric interactions between the zinc reagent and ortho substituents [10].

Catalytic Preparation Routes

Nickel-Mediated Zinc Transfer Protocols

Nickel-catalyzed methods for generating organozinc reagents have emerged as powerful alternatives to traditional stoichiometric approaches [13] [14]. These protocols offer enhanced functional group tolerance and the ability to operate under milder conditions [13].

Nickel-Catalyzed Zinc Insertion

Recent developments in nickel catalysis have enabled the direct insertion of zinc into aryl electrophiles under surprisingly mild conditions [15]. The use of nickel diazadiene complexes in combination with zinc dust provides an effective system for generating organozinc reagents from aryl tosylates and similar electrophiles [15].

The reaction typically employs NiCl₂(dme) with diazadiene ligands (1:2 ratio) and zinc dust (4 equivalents) in DMF at ambient temperature [15]. Zinc activation using dibromoethane (0.2 equivalents) for 20 minutes at 60°C is required prior to substrate addition [15].

Mechanism of Nickel-Mediated Zinc Transfer

The catalytic cycle involves initial oxidative addition of the aryl electrophile to nickel(0), followed by transmetalation with zinc [15]. Unlike palladium-catalyzed systems, nickel can access multiple oxidation states (Ni⁰/Ni^I/Ni^II/Ni^III), enabling diverse mechanistic pathways [14].

Mechanistic studies suggest that the zinc transfer step occurs through a bimetallic intermediate where zinc coordinates to the nickel-aryl complex [15]. This coordination facilitates the transfer of the aryl group from nickel to zinc while regenerating the nickel(0) catalyst [15].

Substrate Scope and Limitations

Nickel-catalyzed zinc transfer protocols show broad substrate scope, accommodating various functional groups including esters, nitriles, and heteroaromatics [15]. The method is particularly effective for aryl tosylates and mesylates, which are readily prepared from phenols [15].

However, certain limitations exist, particularly with highly electron-deficient substrates that can coordinate strongly to nickel [15]. Additionally, the presence of coordinating heteroatoms can sometimes interfere with the catalytic cycle [15].

Palladium-Assisted Directed Metallation

Palladium-catalyzed directed metallation represents an emerging approach for regioselective organozinc synthesis [16] [17]. This methodology exploits the directing effect of functional groups to achieve site-selective metallation [16].

Directed Ortho-Metallation Protocols

Palladium-catalyzed directed ortho-metallation utilizes coordinating functional groups to direct the metal insertion to specific positions on the aromatic ring [17]. For 3,5-dichlorophenyl derivatives, suitable directing groups include carbonyl compounds, nitriles, and heteroaromatic rings [17].

The reaction typically employs palladium(II) salts such as Pd(OTf)₂ in combination with zinc powder and appropriate ligands [17]. The directing group coordinates to palladium, facilitating C-H activation at the ortho position [17].

Mechanistic Aspects of Directed Metallation

The mechanism involves initial coordination of the directing group to palladium, followed by intramolecular C-H activation through a cyclometalation process [17]. The resulting palladacycle can then undergo transmetalation with zinc to form the organozinc product [17].

Crystallographic studies of key intermediates have provided insights into the coordination geometries and electronic structures involved in these transformations [17]. The cyclometalation step typically involves a concerted metalation-deprotonation mechanism [17].

Applications in Complex Molecule Synthesis

Palladium-assisted directed metallation has found applications in the synthesis of complex organic molecules, particularly in pharmaceutical and materials chemistry [16]. The high regioselectivity achievable through this approach makes it particularly valuable for late-stage functionalization [16].

Solid-State Coordination Geometry

The molecular architecture of 3,5-Dichlorophenylzinc iodide conforms to a tetrahedral coordination geometry around the central zinc atom [1] [2] [3]. The zinc center adopts a distorted tetrahedral arrangement with four coordinate bonds: one zinc-carbon σ-bond to the aryl ring, one zinc-iodide bond, and two additional coordination sites typically occupied by tetrahydrofuran molecules in solution [4] [5]. This coordination pattern represents the most thermodynamically stable configuration for organozinc compounds in coordinating solvents [6].

The solid-state structural parameters demonstrate significant geometric distortion from ideal tetrahedral symmetry due to the electronic and steric influences of the dichlorophenyl substituent [3] [4]. The chlorine atoms positioned at the 3- and 5-positions of the benzene ring create substantial electron-withdrawing effects, which modify the electronic distribution around the zinc center and influence the overall molecular geometry [7].

Table 1: Fundamental Structural Parameters of 3,5-Dichlorophenylzinc iodide

| Parameter | Value | Source Citations |

|---|---|---|

| Coordination Geometry | Tetrahedral | [1] [2] [3] |

| Coordination Number | 4 | [3] [4] |

| Molecular Symmetry | Distorted tetrahedral | [4] [5] |

| Central Metal | Zinc(II) | [1] [2] |

| Primary Ligands | Dichlorophenyl, Iodide, THF | [1] [2] [8] |

Zinc-Iodide Bonding Parameters

The zinc-iodide bond in 3,5-Dichlorophenylzinc iodide exhibits characteristic organometallic bonding parameters that reflect the covalent-ionic hybrid nature of the metal-halide interaction [4] [9]. Molecular zinc-iodide bond lengths are typically observed in the range of 2.38-2.58 Å, with the specific value for 3,5-dichlorophenylzinc iodide estimated at approximately 2.45 Å based on comparative structural data from analogous organozinc iodides [10] [11] [12].

The zinc-carbon bond length connecting the metal center to the aromatic ring is approximately 1.95 Å, consistent with typical arylzinc coordination compounds [7] [10]. This bond exhibits predominantly covalent character with significant σ-bonding contribution from the zinc s and p orbitals to the aromatic carbon system [13] [5].

The iodide coordination demonstrates substantial ionic character while maintaining directional bonding properties characteristic of covalent interactions [4] [9]. The large ionic radius of iodide (2.20 Å) compared to other halides results in longer bond distances but also contributes to the overall stability of the organozinc complex through favorable electrostatic interactions [9] [12].

Table 2: Zinc-Iodide Bonding Characteristics

| Bonding Parameter | Value (Å) | Bonding Character | Reference Data |

|---|---|---|---|

| Zinc-Iodide Bond Length | 2.45 (estimated) | Covalent-ionic hybrid | [4] [9] [12] |

| Zinc-Carbon Bond Length | 1.95 (estimated) | Predominantly covalent | [7] [10] |

| Iodide Ionic Radius | 2.20 | Ionic | [9] |

| Zinc Covalent Radius | 1.22 | Covalent | [14] |

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Signature Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 3,5-Dichlorophenylzinc iodide through analysis of multiple nuclear environments. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in deuterated tetrahydrofuran reveals characteristic aromatic resonances in the range of 6.5-7.5 ppm, corresponding to the dichlorophenyl ring system [1] [8]. The electron-withdrawing chlorine substituents induce significant downfield shifts compared to unsubstituted phenylzinc compounds, reflecting the reduced electron density in the aromatic system [15] [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis demonstrates distinct resonances for aromatic carbons in the range of 120-140 ppm, with the zinc-bonded carbon typically appearing at the upfield region of this range due to the electron-donating properties of the metal center [1] [8] [17]. The chlorine-bearing carbons exhibit characteristic downfield shifts reflecting the electronegativity of the halogen substituents [18] [16].

Iodine-127 Nuclear Magnetic Resonance (¹²⁷I NMR) presents significant analytical challenges due to the quadrupolar nature of the ¹²⁷I nucleus (spin = 5/2) [19]. The large quadrupolar moment results in extremely broad signals that are often undetectable using conventional high-resolution NMR techniques [19]. When observable, iodine resonances appear as very broad signals centered near 0 ppm relative to potassium iodide reference [19].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

| NMR Technique | Chemical Shift Range | Characteristic Features | Signal Multiplicity |

|---|---|---|---|

| ¹H NMR (THF-d₈) | 6.5-7.5 ppm | Aromatic protons | Multiplet patterns |

| ¹³C NMR (THF-d₈) | 120-140 ppm | Aromatic carbons | Discrete signals |

| ¹²⁷I NMR | ~0 ppm | Zinc-bound iodide | Very broad signal |

Infrared and Raman Vibrational Assignments

Vibrational spectroscopy provides detailed information about the molecular bonding and structural characteristics of 3,5-Dichlorophenylzinc iodide. Infrared spectroscopy reveals characteristic absorption bands corresponding to specific molecular vibrations within the organozinc framework [20] [18] [21].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, exhibiting characteristic patterns for substituted benzene derivatives [18] [22]. The presence of chlorine substituents modifies the intensity and frequency of these absorptions compared to unsubstituted aromatic systems [20] [23].

Aromatic carbon-carbon stretching modes manifest in the range of 1600-1500 cm⁻¹, representing the fundamental ring vibrations of the benzene system [18] [21]. These bands demonstrate moderate to strong intensity and serve as diagnostic indicators for aromatic character retention upon organozinc coordination [20] [22].

Carbon-chlorine stretching vibrations occur in the lower frequency region of 800-600 cm⁻¹, providing direct evidence for the dichlorosubstitution pattern [18] [23]. The specific frequencies and intensities of these absorptions are influenced by the electron distribution within the aromatic ring and the coordination to the zinc center [20] [21].

Raman spectroscopy complements infrared analysis by providing access to symmetric vibrational modes that may be infrared-inactive [24] [21] [25]. The carbon-carbon stretching modes appear prominently in the 1600-1500 cm⁻¹ region, while ring breathing modes are observed in the 1000-800 cm⁻¹ range [24] [25].

Table 4: Vibrational Spectroscopic Assignments

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | ν(C-H) | Medium |

| Aromatic C=C stretch | 1600-1500 | 1600-1500 | ν(C=C) | Strong |

| C-Cl stretch | 800-600 | 800-600 | ν(C-Cl) | Medium |

| Ring breathing | 1000-800 | 1000-800 | Ring modes | Variable |

Thermodynamic Stability Profiles

Decomposition Pathways Under Ambient Conditions

The thermodynamic stability of 3,5-Dichlorophenylzinc iodide under ambient atmospheric conditions represents a critical consideration for practical applications and storage requirements. Air sensitivity constitutes the primary limitation for long-term stability, with rapid decomposition occurring upon exposure to atmospheric oxygen and moisture [26] [27] [28].

The decomposition mechanism involves multiple competing pathways, with hydrolysis representing the most rapid degradation process [28] [29]. Contact with atmospheric moisture results in immediate cleavage of the zinc-carbon bond, producing the corresponding dichlorobenzene and zinc hydroxide species [28] [30]. This reaction proceeds via nucleophilic attack of water molecules on the electrophilic zinc center, facilitated by the electron-withdrawing nature of the chlorine substituents [28] [29].

Oxidative decomposition through reaction with atmospheric oxygen occurs more slowly but represents a significant degradation pathway under prolonged air exposure [28] [29]. The process involves formation of zinc oxide and organic oxidation products, including potential formation of dichlorophenol derivatives [31] [32].

Thermal decomposition under inert atmosphere conditions demonstrates significantly higher stability, with onset temperatures exceeding 100°C for the initiation of major decomposition processes [33] [34] [31]. The thermal degradation follows radical-mediated pathways involving homolytic cleavage of metal-carbon bonds and subsequent radical recombination reactions [31] [32].

Table 5: Decomposition Kinetics and Pathways

| Decomposition Pathway | Initiation Condition | Rate Constant | Primary Products | Mechanism |

|---|---|---|---|---|

| Hydrolysis | Moisture contact | Very fast | Dichlorobenzene, Zn(OH)₂ | Nucleophilic |

| Oxidation | Air exposure | Moderate | ZnO, oxidized organics | Radical |

| Thermal | >100°C (inert) | Temperature dependent | Various fragments | Homolytic |

| Photolysis | UV radiation | Light intensity dependent | Radical products | Photochemical |

Air/Moisture Sensitivity Mitigation Strategies

Effective preservation of 3,5-Dichlorophenylzinc iodide requires implementation of comprehensive moisture and oxygen exclusion protocols [26] [27] [28]. Inert atmosphere storage under argon or nitrogen represents the fundamental requirement for maintaining compound integrity over extended periods [8] [27].

Temperature control significantly influences decomposition rates, with storage temperatures of 2-8°C providing optimal stability conditions [1] [2] [8]. Lower temperatures reduce the kinetic energy available for decomposition reactions while minimizing thermal activation of degradation pathways [33] [31].

Solvent selection plays a crucial role in stability enhancement, with tetrahydrofuran demonstrating exceptional stabilizing properties through strong coordination to the zinc center [35] [6]. The coordinating nature of tetrahydrofuran provides protective solvation that reduces the accessibility of the zinc center to atmospheric nucleophiles [28] [6].

Additive stabilization through incorporation of additional coordination ligands or protective agents represents an advanced approach to stability enhancement [28] [36]. Research demonstrates that certain pivalate-based additives can provide remarkable improvements in air and moisture tolerance through formation of protective coordination complexes [28] [36].

Packaging considerations require utilization of moisture-impermeable containers with effective gas-tight sealing systems [27] [37]. Specialized resealable containers under inert atmosphere, such as ChemSeal bottles with argon fill, represent current best practices for commercial distribution [2] [8].

Table 6: Stability Enhancement Strategies

| Mitigation Strategy | Implementation | Effectiveness | Duration | Cost Consideration |

|---|---|---|---|---|

| Inert atmosphere | Argon/nitrogen blanket | High | Months | Moderate |

| Temperature control | 2-8°C storage | High | Extended | Low |

| Coordinating solvent | THF solvation | Very high | Weeks | Low |

| Additive stabilization | Pivalate additives | Excellent | Months | Moderate |

| Protective packaging | Gas-tight containers | High | Extended | Moderate |